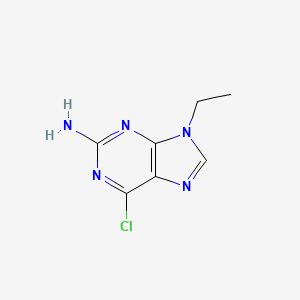

![molecular formula C14H14N2OS B2820975 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone CAS No. 2034379-63-8](/img/structure/B2820975.png)

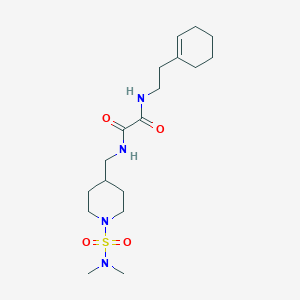

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Applications De Recherche Scientifique

Stereoselective Synthesis of Bicyclic β-Lactams

A study by Mollet et al. (2012) details the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, demonstrating the utility of these compounds as intermediates in the synthesis of more complex molecules potentially useful in drug design. The process involves a series of reactions starting from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones to produce bicyclic β-lactams, highlighting the versatility of bicyclic structures in synthetic chemistry (Mollet, D’hooghe, & Kimpe, 2012).

Antibacterial Applications

Research on CP-45,899, a β-lactamase inhibitor, by English et al. (1978) illustrates the potential of bicyclic compounds in extending the antibacterial spectrum of β-lactams. CP-45,899 significantly enhances the efficacy of ampicillin against resistant bacteria, showcasing the importance of such inhibitors in combating antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978).

Advanced Building Blocks for Drug Discovery

Druzhenko et al. (2018) described the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery. This method facilitates the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, pointing towards innovative pathways in the synthesis of novel drug candidates with enhanced stability and specificity (Druzhenko et al., 2018).

Synthesis of Novel Derivatives

The synthesis of novel(2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline by Yuan Zhe-dong (2013) indicates the ongoing interest in exploring the chemical space around bicyclic β-lactams for potential therapeutic applications. These derivatives were synthesized through a series of reactions, including N-alkylation and esterification, underscoring the synthetic flexibility of bicyclic compounds (Yuan Zhe-dong, 2013).

Propriétés

IUPAC Name |

1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHKSXKFGKZGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

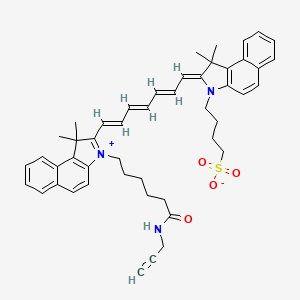

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)

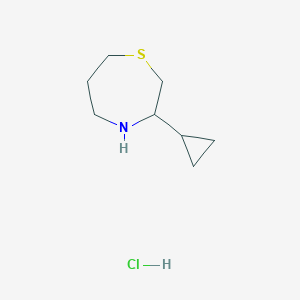

amine hydrochloride](/img/structure/B2820906.png)

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)